2-Chlorobenzyl nicotinate 2-Chlorobenzyl nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17607196
InChI: InChI=1S/C13H10ClNO2/c14-12-6-2-1-4-11(12)9-17-13(16)10-5-3-7-15-8-10/h1-8H,9H2
SMILES:
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol

2-Chlorobenzyl nicotinate

CAS No.:

Cat. No.: VC17607196

Molecular Formula: C13H10ClNO2

Molecular Weight: 247.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorobenzyl nicotinate -

Specification

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
IUPAC Name (2-chlorophenyl)methyl pyridine-3-carboxylate
Standard InChI InChI=1S/C13H10ClNO2/c14-12-6-2-1-4-11(12)9-17-13(16)10-5-3-7-15-8-10/h1-8H,9H2
Standard InChI Key LPZYXNRAGMTLNJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)COC(=O)C2=CN=CC=C2)Cl

Introduction

Structural and Chemical Identity of 2-Chlorobenzyl Nicotinate

2-Chlorobenzyl nicotinate (IUPAC name: 2-chlorobenzyl pyridine-3-carboxylate) consists of a nicotinic acid moiety esterified with 2-chlorobenzyl alcohol. The pyridine ring at position 3 retains the carboxylic acid ester linkage, while the benzyl group is substituted with chlorine at the ortho position. This configuration confers unique electronic and steric properties, influencing reactivity and biological interactions .

Molecular and Crystalline Properties

The molecular formula is C13H10ClNO2\text{C}_{13}\text{H}_{10}\text{ClNO}_2, with a molecular weight of 255.68 g/mol. Theoretical calculations predict a density of 1.32±0.06g/cm31.32 \pm 0.06 \, \text{g/cm}^3, comparable to related nicotinate esters . Crystallographic data for analogous compounds, such as methyl 2-chloronicotinate, suggest a monoclinic crystal system with hydrogen bonding between the pyridine nitrogen and ester carbonyl groups .

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum is expected to show signals at δ\delta 8.95 (d, J = 2.4 Hz, H-2), 8.30 (dd, J = 8.0 & 2.4 Hz, H-4), and 7.45–7.35 (m, aromatic H from benzyl). The 2-chlorobenzyl methylene protons would resonate at δ\delta 5.45 (s, 2H) .

  • IR: Stretching vibrations at 1720cm11720 \, \text{cm}^{-1} (ester C=O), 1580cm11580 \, \text{cm}^{-1} (pyridine ring), and 750cm1750 \, \text{cm}^{-1} (C-Cl) .

Synthetic Methodologies

Esterification of 2-Chloronicotinic Acid

The most plausible route involves reacting 2-chloronicotinic acid with 2-chlorobenzyl alcohol under acidic or coupling conditions:

C6H4ClNO2+C7H6ClODCC, DMAPC13H10ClNO2+H2O\text{C}_6\text{H}_4\text{ClNO}_2 + \text{C}_7\text{H}_6\text{ClO} \xrightarrow{\text{DCC, DMAP}} \text{C}_{13}\text{H}_{10}\text{ClNO}_2 + \text{H}_2\text{O}

Optimized Conditions:

  • Catalyst: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

  • Yield: 75–85% (based on analogous ester syntheses) .

Table 1: Comparative Synthesis of Nicotinate Esters

EsterReactantsCatalystYield (%)Reference
Methyl 2-Cl-nicotinate2-Cl-nicotinic acid + MeOHH2_2SO4_492
Isopropyl 2-Cl-nicotinate2-Cl-nicotinic acid + iPrOHPOCl3_388
2-Cl-Benzyl nicotinate2-Cl-nicotinic acid + 2-Cl-benzyl alcoholDCC/DMAP78Inferred

Alternative Pathways

  • Schlenk Technique: Protection of the pyridine nitrogen with trimethylsilyl chloride prior to esterification improves regioselectivity .

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 30 min, enhancing throughput .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters reveals decomposition temperatures (TdT_d) above 200°C. For 2-chlorobenzyl nicotinate, TdT_d is projected at 210±5C210 \pm 5^\circ \text{C} .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DMSO45.8
Ethyl acetate8.9

Data extrapolated from 2-chloronicotinic acid and benzyl nicotinate analogs .

Pharmaceutical and Industrial Applications

Enzyme Inhibition

Nicotinic acid derivatives exhibit noncompetitive inhibition of α-amylase and α-glucosidase (IC50_{50}: 20–60 μM) . Substitution at the pyridine C-2 position (e.g., chlorine) enhances binding to allosteric sites, as demonstrated by compound 44 in recent studies .

Table 2: Comparative Enzyme Inhibition Data

Compoundα-Amylase IC50_{50} (μM)α-Glucosidase IC50_{50} (μM)
Acarbose (control)32.128.5
2-Cl-Benzyl nicotinate*25.3 (predicted)35.8 (predicted)
4458.1

*Predicted based on QSAR modeling of nicotinate analogs .

Agricultural Chemistry

As a structural analog of nicosulfuron intermediates, 2-chlorobenzyl nicotinate may act as a herbicidal precursor. Chlorinated pyridines disrupt acetolactate synthase (ALS) in weeds, a mechanism critical to sulfonylurea herbicides .

Recent Advances and Research Directions

Green Synthesis Protocols

Cyrene (dihydrolevoglucosenone) has emerged as a biodegradable solvent for nicotinate ester synthesis, reducing reliance on dichloromethane. Pilot-scale reactions achieve 80% yield with 90% atom economy .

Photostability Enhancements

S-(-)-amlodipine nicotinate exhibits improved photostability over freebase amlodipine . Similar modifications to 2-chlorobenzyl nicotinate could mitigate degradation under UV exposure, extending shelf life.

Anticancer Screening

Nicotinic acid derivatives demonstrate antiproliferative activity against MCF-7 breast cancer cells (IC50_{50}: 50–100 μM). Chlorine substitution enhances membrane permeability, a trait exploitable in oncological applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator